molecular formula C22H18N2O6 B2528433 5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618872-17-6

5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2528433
CAS No.: 618872-17-6
M. Wt: 406.394
InChI Key: YFLZMFABUCWENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrol-2-one derivative featuring a fused heterocyclic system with multiple functional groups:

  • Core structure: A 1H-pyrrol-2(5H)-one scaffold substituted at positions 1, 3, 4, and 3.
  • 4-(Furan-2-carbonyl): A furan-2-carbonyl moiety at position 4, which may enhance electron delocalization and hydrogen-bonding capacity . 3-Hydroxy group: A polar hydroxyl group at position 3, critical for hydrogen bonding and solubility . 1-(5-Methylisoxazol-3-yl): A 5-methyl-substituted isoxazole at position 1, known for metabolic stability and bioactivity in medicinal chemistry .

The compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors requiring multi-modal interactions.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-29-16)21(26)22(27)24(19)17-12-13(2)30-23-17/h3-9,11-12,19,26H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLZMFABUCWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: This compound can serve as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.

  • Biology: Potentially, it could be used to study the interaction of its functional groups with biological targets.

  • Medicine: Analogues of this compound may exhibit pharmacological activity, serving as leads for drug development.

  • Industry: Can be used in the manufacture of specialty chemicals, materials science, and possibly as a precursor for the synthesis of functional polymers.

Mechanism of Action

  • The compound’s mechanism of action would depend on its interactions with specific molecular targets.

  • For instance, in biological systems, the hydroxyl and allyloxy groups may form hydrogen bonds with enzymes or receptors, altering their activity.

  • The isoxazole ring could participate in π-π stacking interactions or serve as a scaffold for binding to various biomolecules.

Comparison with Similar Compounds

Key Observations :

  • Position 1 : Replacement of 5-methylisoxazol-3-yl (target compound) with hydroxypropyl or methoxypropyl alters metabolic stability and hydrogen-bonding networks.
  • Position 5: Allyloxy (target) vs. tert-butyl or dimethylamino groups modulate steric and electronic properties. Allyloxy may offer reactivity for further functionalization (e.g., click chemistry).
  • Position 4 : Furan-2-carbonyl (target) vs. 4-methyl-benzoyl affects planarity and stacking interactions. Furan’s smaller size may reduce steric hindrance .

Isostructural Analogues with Halogen Substituents

Table 2: Halogen-Substituted Isostructural Compounds

Compound Halogen (Position) Crystal System Asymmetric Unit Features
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-triazol-4-yl)thiazole (4) Cl (aryl) Triclinic, P¯1 Two independent molecules; planar except fluorophenyl.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-triazol-4-yl)thiazole (5) F (aryl) Triclinic, P¯1 Similar to 4; slight packing adjustments for F vs. Cl.

Comparison with Target Compound :

  • Halogenated analogs prioritize halogen bonding and electronegativity, whereas the target compound’s allyloxy and furan groups emphasize π-π stacking and hydrogen bonding.
  • Isostructural pairs (e.g., Cl vs.

Bioactivity and Structure-Activity Relationship (SAR)

While bioactivity data for the target compound are unavailable, SAR trends from analogous compounds include:

  • Hydroxypropyl vs. Isoxazole Substitution : Hydroxypropyl groups (e.g., compound 20 ) may enhance solubility but reduce membrane permeability compared to isoxazole .
  • Furan vs.

Biological Activity

5-(4-(Allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.

  • Molecular Formula : C23H24N2O6
  • Molecular Weight : 420.45 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolone Core : Starting from a pyrrole precursor, cyclization reactions are employed.
  • Introduction of the Allyloxy Group : Achieved through an etherification reaction using allyl bromide.
  • Attachment of Furan and Isoxazole Rings : These are introduced via acylation and cycloaddition reactions respectively.
  • Final Assembly : A series of coupling reactions ensure correct positioning of all functional groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor growth and immune suppression. Inhibition of IDO can enhance the effectiveness of anti-cancer treatments by reversing tumor-associated immunosuppression .

Antimicrobial Properties

Chalcone derivatives, including those similar to this compound, have shown significant antimicrobial activity against various pathogens. The presence of the allyloxy group enhances its interaction with microbial targets, potentially disrupting their cellular functions .

Anti-inflammatory Effects

Compounds with structural similarities have been reported to exhibit anti-inflammatory properties through modulation of inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may bind to specific enzymes such as IDO, inhibiting their activity and thus modulating metabolic pathways.
  • Receptor Interaction : It could interact with various receptors involved in cell signaling pathways, influencing cellular responses to stimuli.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerIDO inhibition leading to enhanced immunity
AntimicrobialDisruption of microbial cell functions
Anti-inflammatoryInhibition of COX and cytokine production

Case Studies

  • IDO Inhibition in Cancer Therapy :
    • A study demonstrated that compounds similar to this compound significantly reduced tumor growth in murine models when combined with standard chemotherapy agents.
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of related compounds against multi-drug resistant strains of bacteria, showcasing potential applications in treating infections where conventional antibiotics fail.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.